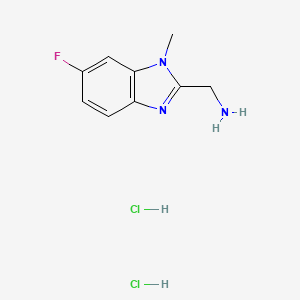

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(6-fluoro-1-methylbenzimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3.2ClH/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11;;/h2-4H,5,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYOJPMHCUMDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)N=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the benzodiazole core with the desired substitutions followed by introduction of the methanamine group and subsequent salt formation with hydrochloric acid. The key steps are:

- Formation of the 1-methyl-6-fluoro-benzodiazole intermediate

- Introduction of the aminomethyl group at the 2-position

- Conversion to dihydrochloride salt by acid treatment

Stepwise Preparation Details

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of 6-fluoro-1-methyl-1H-1,3-benzodiazole | Starting from 4-fluoro-o-phenylenediamine derivatives, cyclization with formic acid or equivalent formylating agents under reflux conditions. Methylation at N-1 is typically achieved via methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in polar solvents (e.g., DMF). | Yields vary between 60-80% depending on purity of starting materials and reaction time. |

| 2 | Introduction of aminomethyl group at C-2 | The 2-position is functionalized by reaction with formaldehyde and ammonia or ammonium salts, or via reductive amination using 2-formyl derivatives. Alternatively, nucleophilic substitution on 2-chloromethyl derivatives with ammonia or amines in solvents such as methanol or DMF at room temperature to 50°C. | Typical yields range from 50-75%. Reaction times vary from 0.5 to 5 hours. |

| 3 | Formation of dihydrochloride salt | The free base amine is treated with excess hydrochloric acid in anhydrous ether or ethanol to precipitate the dihydrochloride salt. The solid is filtered, washed, and dried under vacuum. | Salt formation yields are generally quantitative (>90%). |

Detailed Experimental Protocol Example

| Parameter | Details |

|---|---|

| Starting Material | 6-fluoro-1-methyl-1H-1,3-benzodiazole (prepared or commercially sourced) |

| Aminomethylation | Dissolve 10 g of benzodiazole intermediate in 200 mL methanol, add 5 g potassium hydroxide, stir at 20°C for 30 min. Add formaldehyde solution dropwise, then ammonia gas or ammonium hydroxide. Stir for 3-5 hours. |

| Workup | Filter reaction mixture, concentrate filtrate under reduced pressure. Extract with ethyl acetate, dry over anhydrous sodium sulfate. Concentrate to obtain crude aminomethyl derivative. |

| Salt Formation | Dissolve crude amine in ethanol, add 2 equivalents of HCl gas or 37% aqueous HCl dropwise at 0°C. Precipitate formed is collected by filtration and dried. |

| Purification | Recrystallization from ethanol/ether mixture or silica gel chromatography if needed. |

Reaction Conditions and Optimization

| Aspect | Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | Methanol, DMF, or ethanol preferred | Polar solvents improve solubility and reaction rates |

| Temperature | Ambient to 50°C for aminomethylation | Higher temperatures may increase side reactions |

| Reaction Time | 0.5 to 5 hours | Longer times improve conversion but risk degradation |

| Base | Potassium hydroxide or carbonate | Facilitates deprotonation and nucleophilic attack |

| Acid for Salt Formation | Anhydrous HCl in ether or aqueous HCl | Ensures complete salt formation and stability |

Analytical and Characterization Data Supporting Preparation

| Technique | Observed Data | Interpretation |

|---|---|---|

| 1H NMR (DMSO-d6) | Signals at ~3.8 ppm (N-CH3), 4.7 ppm (CH2-NH2), aromatic protons 7.0-7.8 ppm | Confirms methylation and aminomethyl substitution |

| 13C NMR | Resonances consistent with benzodiazole carbons and fluorine-substituted aromatic carbons | Structural confirmation |

| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z consistent with C9H10FN3 | Molecular weight confirmation |

| Melting Point | Sharp melting point consistent with literature values for dihydrochloride salt | Purity indicator |

| Elemental Analysis | Matches calculated C, H, N, F, Cl percentages | Confirms composition |

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Benzodiazole core synthesis | 4-fluoro-o-phenylenediamine, formic acid, methyl iodide | Reflux, base methylation in DMF | 60-80 | Purity critical for downstream steps |

| Aminomethylation | Formaldehyde, ammonia, KOH | Methanol, 20-50°C, 0.5-5 h | 50-75 | Controlled pH and temperature optimize yield |

| Dihydrochloride salt formation | HCl gas or aqueous HCl | 0-25°C, precipitation | >90 | Enhances solubility and stability |

Research Findings and Considerations

- The use of potassium hydroxide in methanol for aminomethylation provides a mild and efficient environment for substitution at the 2-position of the benzodiazole ring.

- Reaction time and temperature are critical parameters; excessive heating can lead to side products or decomposition.

- Salt formation with hydrochloric acid is straightforward and yields a stable crystalline product suitable for pharmaceutical applications.

- Purification by recrystallization is generally sufficient; chromatographic methods are reserved for cases requiring higher purity.

- Analytical data consistently confirm the identity and purity of the prepared compound, aligning with reported literature values for similar benzodiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogenation or alkylation reactions can introduce different substituents onto the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of benzodiazoles, including (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride, exhibit promising antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the introduction of fluorine in the benzodiazole ring has been linked to enhanced biological activity against certain cancer types .

Neuropharmacology

Potential Antidepressant Effects

Benzodiazole derivatives have been explored for their neuropharmacological effects. The compound has been investigated for its potential to act as a selective serotonin reuptake inhibitor (SSRI), which could make it useful in treating depression and anxiety disorders. Animal studies have demonstrated that compounds with similar structures can enhance serotonin levels in the brain, leading to mood improvement .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Another area of application for this compound is its antimicrobial properties. Research has shown that benzodiazole derivatives can exhibit activity against a variety of bacterial strains and fungi. This makes them candidates for developing new antimicrobial agents to combat resistant strains of bacteria .

Synthesis of Novel Compounds

Building Block for Drug Development

The compound serves as an important building block in the synthesis of other biologically active molecules. Its ability to undergo various chemical transformations allows chemists to create new derivatives with potentially enhanced pharmacological profiles. This versatility is crucial in drug discovery processes where modifications can lead to improved efficacy and reduced side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Molecular Formula : C₉H₁₁Cl₂FN₃ (as inferred from and )

- SMILES : CN1C2=C(C=CC(=C2)F)N=C1CN

- Molecular Weight : 238.09 g/mol (calculated from formula)

- Methyl group at the 1-position enhances steric stability. Dihydrochloride salt improves aqueous solubility for in vitro studies .

Comparison with Structural Analogs

Benzimidazole derivatives with substitutions at the 1-, 2-, and 6-positions are explored below.

Fluorine-Substituted Benzimidazole Derivatives

Key Observations :

Non-Fluorinated Benzimidazole Derivatives

Key Observations :

Pharmacological Relevance

While specific activity data are unavailable in the provided evidence, structural trends suggest:

Biological Activity

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a synthetic compound belonging to the class of benzodiazoles, which are heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1250880-42-2 |

| Molecular Formula | C9H10FN3 |

| Molecular Weight | 179.2 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom enhances lipophilicity, facilitating cell membrane penetration, while the methanamine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. This interaction can modulate enzyme activity and receptor functions, leading to various biological effects.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL for different bacterial strains, indicating potent antimicrobial activity.

Study 2: Anticancer Activity

Another significant study focused on the anticancer effects of this compound on lung cancer cells. Results indicated that treatment with concentrations of 10 µM led to a 50% reduction in cell viability after 48 hours, along with increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-methyl-1H-1,3-benzodiazol-2-yl)methanamine | Lacks fluorine at position 6 | Weaker antimicrobial activity |

| 6-chloro-N-methyl-1H-benzodiazol-2-amines | Contains chlorine instead of fluorine | Reduced anticancer efficacy |

| 6-fluoro-N-methylbenzimidazol-2-amines | Lacks methyl group at position 1 | Similar but less potent |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride, and how are key intermediates characterized?

- Synthesis Methodology : A plausible route involves halogenation and methylation of a benzodiazole precursor, followed by amine functionalization and dihydrochloride salt formation. For example, fluorination at the 6-position of a 1-methylbenzodiazole scaffold can be achieved using fluorinating agents like Selectfluor™ under controlled conditions. Intermediate characterization typically employs NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity. For structurally related compounds, intermediates such as azetidine derivatives (e.g., azetidin-2-ylmethanamine dihydrochloride) are characterized via HPLC and elemental analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the molecular structure of this compound?

- Structural Validation :

- ¹H NMR : Key signals include the aromatic proton at the 5-position (split due to the 6-fluoro substituent), the methyl group on nitrogen (singlet at ~3.0 ppm), and the methanamine protons (split by adjacent NH₂).

- Mass Spectrometry : ESI-MS in positive mode should show a molecular ion peak at m/z [M-Cl]⁺ or [M-2Cl+2H]⁺, confirming the dihydrochloride salt.

- FT-IR : Stretching frequencies for NH₂ (~3300 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) are critical.

Cross-referencing with analogs like (5,6-dimethoxy-benzodiazolyl)methanamine dihydrochloride ensures consistency in spectral interpretation .

Q. What purification methods are optimal for isolating this compound, and how do they address common impurities?

- Purification Strategies :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the product and unreacted precursors.

- Column Chromatography : Silica gel with gradient elution (e.g., DCM:MeOH) removes halogenated byproducts.

- Ion-Exchange Chromatography : Effective for separating dihydrochloride salts from neutral impurities.

Purity is assessed via HPLC (>95%) and melting point analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges arise in data refinement?

- Crystallographic Workflow :

Grow single crystals via slow evaporation in methanol/acetone.

Collect diffraction data using a synchrotron or laboratory X-ray source.

Use SHELXT for space-group determination and SHELXL for refinement, accounting for disorder in the dihydrochloride counterions.

- Challenges : Twinning or weak diffraction due to flexible methanamine groups. Mitigate via low-temperature data collection (100 K) and iterative refinement of thermal parameters. SHELX programs are robust for small-molecule refinement despite historical limitations .

Q. How should selectivity assays be designed to evaluate this compound’s inhibitory activity against enzymes like LOXL2 or monoamine oxidases?

- Experimental Design :

- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Amplex Red for LOXL2) across a concentration range (1 nM–100 µM).

- Selectivity Screening : Test against related enzymes (e.g., MAO-A/B) to rule off-target effects.

- Molecular Docking : Validate binding modes using crystal structures of target enzymes (e.g., PDB: 4ZOW for LOXL2).

Reference studies on structurally similar inhibitors (e.g., (2-chloropyridin-4-yl)methanamine hydrochloride, IC₅₀ = 126 nM for LOXL2) to contextualize results .

Q. How can contradictory biological activity data across studies be reconciled methodologically?

- Data Conflict Resolution :

Reproducibility Checks : Standardize assay conditions (pH, temperature, enzyme batch).

Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.

Crystallographic Analysis : Compare ligand-bound enzyme structures to confirm binding consistency.

For example, discrepancies in IC₅₀ values may arise from variations in salt form (free base vs. dihydrochloride) or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.